molecular formula C16H12O10S B1233487 Persicarin CAS No. 549-31-5

Persicarin

Cat. No.: B1233487
CAS No.: 549-31-5
M. Wt: 396.3 g/mol
InChI Key: CZFNXFXZXWDYMZ-UHFFFAOYSA-N
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Description

Persicarin is a sulfated flavonoid naturally found in the cells of several plant species, including the water dropwort (Oenanthe javanica) and water pepper (Persicaria hydropiper). It was first isolated from water pepper in 1937 by Jeffrey Harborne. The name “this compound” is derived from the Latin name of the plant: Persicaria hydropiper .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of persicarin typically involves the sulfation of isorhamnetin. The reaction conditions often include the use of sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide (DMF) at low temperatures to ensure selective sulfation at the desired position .

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plants. Extraction from plant sources like water dropwort and water pepper is the primary method. The process involves solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Persicarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The exact mechanism of action of persicarin is not fully understood. it is believed to exert its effects through the attenuation of oxidative stress and inflammatory responses. It suppresses oxidative stress parameters such as reactive oxygen species and peroxynitrite, and inflammatory markers like NF-κB, AP-1, TGF-β, COX-2, and iNOS . These actions help protect against liver damage under hyperglycemic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its sulfated structure, which may contribute to its specific biological activities. The sulfate group can enhance its solubility and interaction with biological molecules, potentially leading to unique therapeutic effects .

Properties

IUPAC Name

[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O10S/c1-24-11-4-7(2-3-9(11)18)15-16(26-27(21,22)23)14(20)13-10(19)5-8(17)6-12(13)25-15/h2-6,17-19H,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFNXFXZXWDYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203391
Record name Persicarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549-31-5
Record name Persicarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Persicarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Persicarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERSICARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUF6GW9HDB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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